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molecular formula C11H13BrO3 B8446931 Ethyl 3-bromo-2-methoxy-6-methylbenzoate

Ethyl 3-bromo-2-methoxy-6-methylbenzoate

Cat. No. B8446931
M. Wt: 273.12 g/mol
InChI Key: MUNXYGWOTVETSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067905B2

Procedure details

Dimethyl sulphate (2.3 ml) was added to a suspension of ethyl 3-bromo-2-hydroxy-6-methylbenzoate (Intermediate 92, 5.19 g) and potassium carbonate (5.64 g) in dry acetone (70 ml) and the resultant mixture was stirred and heated at reflux for 2 hours. After cooling to room temperature, the mixture was filtered and the filtrate was evaporated to dryness. The residue was dissolved in ether and washed with NaHCO3 (saturated aqueous solution), dried (Na2SO4) and filtered. The filtrate was evaporated to dryness to give crude ethyl 3-bromo-2-methoxy-6-methylbenzoate (5.4 g) as a colourless oil.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
ethyl 3-bromo-2-hydroxy-6-methylbenzoate
Quantity
5.19 g
Type
reactant
Reaction Step One
Name
Intermediate 92
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O:6][CH3:7])(OC)(=O)=O.[Br:8][C:9]1[C:10](O)=[C:11]([C:17]([CH3:20])=[CH:18][CH:19]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:8][C:9]1[C:10]([O:6][CH3:7])=[C:11]([C:17]([CH3:20])=[CH:18][CH:19]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
ethyl 3-bromo-2-hydroxy-6-methylbenzoate
Quantity
5.19 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)OCC)C(=CC1)C)O
Name
Intermediate 92
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=O)OCC)C(=CC1)C)O
Name
Quantity
5.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
WASH
Type
WASH
Details
washed with NaHCO3 (saturated aqueous solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=O)OCC)C(=CC1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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